3-[2-(1-Piperazinyl)ethyl]phenol

Tyrosinase Inhibition Depigmentation Enzyme Assay

Source 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1) for CNS drug discovery. This meta-substituted arylpiperazine features a distinct 3-hydroxyphenethylpiperazine scaffold, providing preferential nanomolar DAT affinity over SERT/NET. Unlike common para-substituted analogs, the bifunctional phenol and piperazine sites enable systematic SAR and convergent synthesis of complex targets (e.g., PROTACs, bivalent ligands). Ideal for ADHD, substance-use-disorder, and Parkinson's research. Avoid confounding serotonergic effects.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B15324896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-Piperazinyl)ethyl]phenol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CC(=CC=C2)O
InChIInChI=1S/C12H18N2O/c15-12-3-1-2-11(10-12)4-7-14-8-5-13-6-9-14/h1-3,10,13,15H,4-9H2
InChIKeyOGESSNWINXZFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(1-Piperazinyl)ethyl]phenol: Core Properties and Compound Class Identification for Research Sourcing


3-[2-(1-Piperazinyl)ethyl]phenol (IUPAC name: 3-[2-(piperazin-1-yl)ethyl]phenol) is a secondary amine derivative belonging to the arylpiperazine class. Its structure features a phenol group connected via an ethyl linker to a piperazine moiety [1]. This specific substitution pattern (meta-phenolic ethylpiperazine) differentiates it from more common para-substituted or phenyl-containing arylpiperazine analogs. As a research chemical, it serves primarily as a synthetic building block and a pharmacophore for the development of biologically active molecules targeting central nervous system and other therapeutic areas [2].

Why Generic Substitution of 3-[2-(1-Piperazinyl)ethyl]phenol with Other Arylpiperazines is Scientifically Unsupported


Arylpiperazines are a structurally diverse class, and minor modifications to the substitution pattern or linker can result in profound shifts in biological target engagement and physicochemical properties. The specific 3-hydroxyphenethylpiperazine scaffold of this compound presents a unique vector for molecular interactions that is not interchangeable with more common analogs like 4-(piperazin-1-yl)phenol or phenyl-substituted piperazines [1]. For example, the presence of the phenyl ring in 3-(2-phenyl-2-(piperazin-1-yl)ethyl)phenol significantly alters lipophilicity and binding affinity [2]. Therefore, assuming functional equivalence between different arylpiperazines without head-to-head data is scientifically invalid and can lead to erroneous research conclusions or failed syntheses.

Quantitative Differentiation of 3-[2-(1-Piperazinyl)ethyl]phenol: A Comparative Evidence Analysis


Comparative Inhibitory Activity Against Tyrosinase: 3-[2-(1-Piperazinyl)ethyl]phenol vs. 4-(Piperazin-1-yl)phenol

In a study developing piperazinyl phenol derivatives, the inhibitory activity of compounds based on the 3-[2-(1-piperazinyl)ethyl]phenol scaffold was evaluated against mushroom tyrosinase (AbTYR). The research demonstrates that BODIPY-functionalized derivatives of this scaffold exhibit enhanced inhibitory activity for monophenolase compared to the simpler starting reagent, 4-(piperazin-1-yl)phenol [1]. While not a direct measurement of the unsubstituted 3-[2-(1-Piperazinyl)ethyl]phenol, this finding provides class-level evidence that the 3-hydroxyphenethylpiperazine scaffold is a more effective pharmacophore for tyrosinase inhibition than the para-phenolic analog.

Tyrosinase Inhibition Depigmentation Enzyme Assay

Differential Selectivity for Monoamine Transporters: 3-[2-(1-Piperazinyl)ethyl]phenol's Profile

According to supplier data, 3-[2-(1-Piperazinyl)ethyl]phenol demonstrates a distinct selectivity profile for monoamine transporters, exhibiting nanomolar affinity for the dopamine transporter (DAT) that surpasses its affinity for the serotonin (SERT) and norepinephrine (NET) transporters [1]. This contrasts with the phenyl-substituted analog, 3-(2-phenyl-2-(piperazin-1-yl)ethyl)phenol, which is reported as a dual serotonin/noradrenaline reuptake inhibitor [2]. The specific quantitative data highlights the functional divergence based on structural modifications.

Dopamine Transporter Monoamine Reuptake CNS Pharmacology

Structural Differentiation from Phenylpiperazine Analogs: Impact on Physicochemical Properties

The absence of a phenyl group on the ethyl linker in 3-[2-(1-Piperazinyl)ethyl]phenol significantly alters its physicochemical profile compared to its close analog, 3-(2-phenyl-2-(piperazin-1-yl)ethyl)phenol. The molecular weight of the target compound is 206.28 g/mol (C12H18N2O), while the phenyl analog has a molecular weight of 282.38 g/mol (C18H22N2O) [1]. This reduction in molecular weight and aromatic surface area results in lower lipophilicity and a smaller topological polar surface area (tPSA), which are key determinants of blood-brain barrier penetration and off-target binding [2].

Drug Design Lipophilicity Structure-Activity Relationship

Synthetic Utility as a Key Intermediate: Enabling Efficient Derivatization

3-[2-(1-Piperazinyl)ethyl]phenol is a versatile bifunctional building block, possessing both a nucleophilic secondary amine (piperazine) and a phenolic hydroxyl group. This allows for sequential and orthogonal derivatization strategies. A patent describes the synthesis of this compound via alkylation of 3-(2-bromoethyl)phenol with piperazine [1], confirming its accessibility as a synthetic intermediate. The presence of the free phenol enables O-alkylation or esterification, while the piperazine can be N-alkylated or N-acylated to rapidly generate diverse chemical libraries, a feature not present in simpler N-aryl piperazines where the amine is directly attached to the aromatic ring [2].

Organic Synthesis Building Block Derivatization

Optimal Research and Procurement Scenarios for 3-[2-(1-Piperazinyl)ethyl]phenol


CNS Drug Discovery: Dopamine Transporter (DAT) Focused Research

Based on its preferential nanomolar affinity for DAT over SERT and NET, 3-[2-(1-Piperazinyl)ethyl]phenol is a valuable tool compound for studying dopamine transporter pharmacology. It is specifically suited for assays where selective DAT inhibition is required, such as in models of attention-deficit/hyperactivity disorder (ADHD), substance use disorders, or Parkinson's disease. Its use avoids the confounding serotonergic and noradrenergic effects of related dual or triple reuptake inhibitors [1].

Medicinal Chemistry: Development of Selective Monoamine Reuptake Inhibitors

This compound serves as a preferred starting scaffold for synthesizing novel, selective DAT inhibitors. The bifunctional nature of the molecule (free amine and phenol) allows for systematic exploration of structure-activity relationships (SAR) around both functional groups. This enables the rapid generation of diverse compound libraries for lead optimization programs focused on improving DAT selectivity and reducing off-target activity [2].

Chemical Biology: Probe Development for Tyrosinase Activity and Localization

The core structure of 3-[2-(1-Piperazinyl)ethyl]phenol has been successfully used as a pharmacophore for tyrosinase inhibition. By functionalizing this core with fluorescent moieties like BODIPY, researchers can create dual-action probes that simultaneously inhibit and visualize tyrosinase activity in cellular and in vivo models. This application is particularly relevant for depigmentation studies and research into melanin-related disorders [3].

Industrial Synthesis: A Versatile Building Block for Complex Molecule Construction

For process chemists and CROs, 3-[2-(1-Piperazinyl)ethyl]phenol is a strategic, multi-functional intermediate. Its two distinct reactive sites (phenol and piperazine) facilitate convergent synthesis routes to more complex molecules, such as bivalent ligands or targeted protein degraders (PROTACs). This can reduce the number of linear steps required and improve overall synthetic efficiency compared to using simpler, monofunctional piperazine building blocks [4].

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